Product packaging for 1-[(Trimethylsilyl)methyl]pyrrolidin-2-one(Cat. No.:CAS No. 76596-19-5)

1-[(Trimethylsilyl)methyl]pyrrolidin-2-one

Cat. No.: B3057096
CAS No.: 76596-19-5
M. Wt: 171.31 g/mol
InChI Key: ROYKTNSOCALVGV-UHFFFAOYSA-N
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Description

1-[(Trimethylsilyl)methyl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C8H17NOSi and its molecular weight is 171.31 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NOSi B3057096 1-[(Trimethylsilyl)methyl]pyrrolidin-2-one CAS No. 76596-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(trimethylsilylmethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOSi/c1-11(2,3)7-9-6-4-5-8(9)10/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYKTNSOCALVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CN1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50519096
Record name 1-[(Trimethylsilyl)methyl]pyrrolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76596-19-5
Record name 1-[(Trimethylsilyl)methyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Organosilicon Motifs in Heterocyclic Chemistry

Heterocyclic compounds, which feature cyclic structures containing atoms of at least two different elements, are fundamental to medicinal chemistry, materials science, and biology. The introduction of organosilicon motifs—structural units containing a carbon-silicon bond—into these frameworks can profoundly alter their physicochemical properties. wikipedia.org

The inclusion of silicon can enhance lipophilicity, which may improve cell and tissue penetration for bioactive molecules. acs.org Furthermore, the distinct size and electronic properties of silicon compared to carbon can lead to novel molecular conformations and reactivities. acs.org The longer and more flexible bonds of silicon can influence the geometry of the heterocyclic ring, potentially creating compounds with unique biological activities. acs.org Organosilicon compounds have found applications as versatile intermediates, where the silyl (B83357) group can act as a removable directing group or a precursor for other functional groups. nih.gov This strategic use of silicon provides chemists with a sophisticated method to achieve stereoselective synthesis and construct complex molecular targets. nih.gov

Overview of Lactam Frameworks in Organic Synthesis

Lactams, which are cyclic amides, are a cornerstone of organic synthesis, most famously forming the core structure of β-lactam antibiotics like penicillin. wikipedia.org The pyrrolidin-2-one structure is a γ-lactam, a five-membered ring that is a common feature in many natural products and pharmacologically active compounds. This framework serves as a versatile building block for creating more complex nitrogen-containing molecules. nih.gov

The reactivity of the lactam ring, influenced by ring strain and the nature of the substituent on the nitrogen atom, makes it a valuable synthon. nih.govnih.gov For instance, N-substituted pyrrolidinones are used in the synthesis of alkaloids and other biologically significant heterocycles. nih.govorgsyn.org The amide bond within the lactam provides a planar and rigid structural element, which is often crucial for molecular recognition and biological function. Compounds like N-methyl-2-pyrrolidone (NMP), a close structural analog, are widely used as high-boiling, polar aprotic solvents, demonstrating the favorable physical properties imparted by the pyrrolidinone core. thegoodscentscompany.comgoogle.com

Structural Context of the Trimethylsilylmethyl Moiety Within Nitrogen Heterocycles

Direct N-Silylation of Pyrrolidin-2-one and Precursors

Direct silylation involves the formation of a bond between the nitrogen atom of the pyrrolidin-2-one ring and a silicon atom. This typically results in N-trimethylsilyl lactams, which are valuable intermediates in organic synthesis.

Reactions with Trimethylsilyl (B98337) Halides in the Presence of Bases

A common and straightforward method for the synthesis of N-trimethylsilyl lactams is the reaction of the parent lactam with a trimethylsilyl halide, most frequently chlorotrimethylsilane (B32843) (TMSCl), in the presence of a base. The base serves to neutralize the hydrogen halide byproduct, driving the reaction to completion. Triethylamine is a commonly employed base for this transformation. For instance, 1-(Trimethylsilyl)-2-pyrrolidinone has been prepared by refluxing a mixture of 2-pyrrolidinone, triethylamine, and chlorotrimethylsilane in a solvent such as benzene. chemdad.com

The general reaction proceeds as follows: the nitrogen of the lactam acts as a nucleophile, attacking the electrophilic silicon atom of the trimethylsilyl halide. The base facilitates the removal of the proton from the nitrogen, leading to the formation of the N-silylated product and the corresponding ammonium (B1175870) salt.

Table 1: Synthesis of 1-(Trimethylsilyl)-2-pyrrolidinone

Reactants Base Solvent Conditions Product

Generation of N-Trimethylsilyl Lactams and Their In Situ Applications

N-trimethylsilyl lactams are often not isolated but are generated in situ to be used immediately in subsequent reactions. Their primary utility lies in their ability to serve as precursors for the generation of lactam enolates. The N-silyl group is less electron-withdrawing than a proton, which can facilitate deprotonation at the α-carbon.

These in situ generated N-trimethylsilyl lactams can be treated with strong bases, such as lithium diisopropylamide (LDA), to form lithium enolates. These enolates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol (B89426) condensations. This strategy is particularly useful in the synthesis of α-substituted lactams. While extensively documented for β-lactams, this principle is applicable to γ-lactams like pyrrolidinone as well. nih.gov The N-silyl group is typically cleaved during the reaction workup.

Strategies for Incorporating the Trimethylsilylmethyl Group onto Nitrogen

To synthesize the target compound, this compound, the entire trimethylsilylmethyl [-CH2Si(CH3)3] group must be attached to the nitrogen atom. This is distinct from direct N-silylation where a direct N-Si bond is formed.

Utilization of (Trimethylsilyl)methyl Azide (B81097) as a Reagent

(Trimethylsilyl)methyl azide can serve as a precursor for the trimethylsilylmethylamino group. While not a direct alkylation method for lactams, this reagent is used in reactions like visible-light-induced cascade arylazidation of activated alkenes. acs.org In such contexts, the azide functionality is transformed, incorporating the nitrogen and its substituent into a new molecular framework. However, its direct use for the N-alkylation of a pre-formed lactam ring like pyrrolidin-2-one is not a commonly cited method. The chemistry of azides often involves cycloadditions or reductions to amines, which would necessitate further steps to achieve the desired lactam structure. orgsyn.org

Nucleophilic Substitution Reactions with Halomethylsilanes

The most direct and widely used method for synthesizing this compound is through a nucleophilic substitution reaction. viu.caorganic-chemistry.org This approach involves the N-alkylation of pyrrolidin-2-one with a halomethylsilane, such as (chloromethyl)trimethylsilane or (iodomethyl)trimethylsilane.

In this reaction, the pyrrolidin-2-one is first deprotonated with a suitable base (e.g., sodium hydride, potassium hydride) to form the corresponding lactam anion, or "lactamate". This anion is a strong nucleophile and readily attacks the electrophilic carbon of the halomethylsilane. The reaction proceeds via an S_N2 mechanism, where the lactamate displaces the halide leaving group, forming the desired N-C bond and yielding this compound. gacariyalur.ac.inuci.edu The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being typical.

Table 2: Nucleophilic Substitution for this compound Synthesis

Nucleophile Precursor Alkylating Agent Base Solvent Mechanism

Pyrrolidinone Ring Formation Incorporating Silylated Amine Precursors

An alternative synthetic strategy involves constructing the pyrrolidinone ring from a starting material that already contains the N-(trimethylsilyl)methyl moiety. A powerful method for this is the 1,3-dipolar cycloaddition of an azomethine ylide with an olefin. orgsyn.org

In this approach, a precursor such as N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine can be treated with an acid catalyst to generate a non-stabilized azomethine ylide in situ. orgsyn.org This ylide is a 1,3-dipole that can react with a suitable dipolarophile, such as an α,β-unsaturated ester or maleimide (B117702) derivative, to form the five-membered pyrrolidine ring. mdpi.com Subsequent manipulation of the functional groups on the newly formed ring can then yield the pyrrolidin-2-one structure. This method allows for the stereocontrolled synthesis of highly substituted pyrrolidines. researchgate.net

For example, the reaction of an azomethine ylide generated from a (trimethylsilyl)methylamine derivative with an acrylate (B77674) can lead to a substituted pyrrolidine, which could then be further transformed into the target lactam.

Nitro-Mannich Reactions Leading to Pyrrolidinones

The nitro-Mannich reaction, followed by a subsequent lactamization cascade, presents a powerful tool for the diastereoselective synthesis of substituted pyrrolidin-2-ones. nih.govresearchgate.netfigshare.com This methodology typically involves a three-component reaction between an aldehyde, an amine, and a nitro-containing compound, such as methyl 3-nitropropanoate. nih.gov The reaction proceeds through the in situ formation of an imine from the aldehyde and amine, which then undergoes a nitro-Mannich reaction with the nitropropanoate. The resulting intermediate is suitably positioned to undergo an intramolecular cyclization to form the pyrrolidin-2-one ring. nih.gov

This cascade reaction is known for its high diastereoselectivity and broad scope, allowing for the synthesis of mono- and polycyclic pyrrolidinone derivatives. nih.govresearchgate.net While direct examples of the synthesis of this compound using an N-silylated amine in this reaction are not extensively documented in readily available literature, the general applicability of the nitro-Mannich/lactamization cascade suggests its potential as a viable route. The key would be the successful participation of an amine such as (trimethylsilyl)methanamine in the initial imine formation and subsequent cyclization.

A related approach involves a conjugate addition of a diorganozinc reagent to a nitroacrylate, followed by a nitro-Mannich reaction and in situ lactamization, which has been shown to produce densely functionalized 4-nitropyrrolidin-2-ones as single diastereoisomers. acs.org

Cycloaddition Reactions Involving N-(Trimethylsilylmethyl) Ylides

A prominent and effective method for the synthesis of the pyrrolidine ring is the [3+2] cycloaddition reaction of azomethine ylides with various dipolarophiles. mdpi.comnih.gov Specifically, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine is a widely used precursor for the in situ generation of a nonstabilized azomethine ylide. mdpi.comhighfine.com This ylide can then react with electron-deficient alkenes, such as acrylate esters, to afford substituted pyrrolidines. mdpi.comnih.gov

The reaction of the azomethine ylide derived from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with an acrylate ester, such as methyl acrylate, would be expected to yield a pyrrolidine-2-carboxylate ester. Subsequent intramolecular amidation of this ester would then lead to the formation of the desired this compound. This two-step sequence, starting with the cycloaddition, represents a logical and feasible pathway to the target compound. The stereochemistry of the resulting pyrrolidine is often controlled by the geometry of the dipolarophile and the reaction conditions. highfine.com

The versatility of this approach is demonstrated by the wide range of dipolarophiles that can be employed, leading to a diverse array of functionalized pyrrolidines. mdpi.com

Palladium-Catalyzed Carbonylative Cycloaddition Approaches

Palladium-catalyzed carbonylation reactions have emerged as a powerful strategy for the synthesis of various heterocyclic compounds, including lactams. nih.govnih.govresearchgate.netrsc.org These reactions typically involve the insertion of carbon monoxide into a molecule, followed by a cyclization event. For the synthesis of pyrrolidin-2-ones, a palladium-catalyzed carbonylative cycloaddition of allylic amines could be a potential route.

In a related transformation, a palladium-catalyzed oxidative carbonylation of N-allylamines has been developed for the synthesis of α-methylene-β-lactams. nih.gov While this method yields a four-membered ring, it demonstrates the principle of using palladium catalysis to achieve carbonylative cyclization of amine-containing substrates. The application of similar principles to substrates designed to favor a five-membered ring closure could potentially lead to the synthesis of N-substituted pyrrolidin-2-ones.

Furthermore, palladium-catalyzed tandem hydrocarbonylative lactamization and cycloaddition reactions have been developed to construct complex bridged polycyclic lactams, showcasing the utility of this catalytic system in lactam synthesis. nih.gov Adapting such methodologies to simpler, non-bridged systems could provide a direct entry to the this compound scaffold.

Advanced Synthetic Transformations for Functionalized Derivatives

Once the this compound core is established, further functionalization can be achieved through various advanced synthetic transformations. These methods allow for the introduction of diverse substituents with a high degree of stereocontrol and for the application of modern synthetic concepts like "click chemistry."

Stereoselective Approaches to 5-Substituted Pyrrolidin-2-one Derivatives

The stereoselective synthesis of 5-substituted pyrrolidin-2-one derivatives is of significant interest due to the prevalence of this motif in biologically active molecules. mdpi.commdpi.org One common strategy involves the use of chiral auxiliaries or catalysts to control the stereochemistry of bond-forming reactions. For instance, the asymmetric synthesis of polyfunctionalized pyrrolidines can be achieved through the Horner-Wadsworth-Emmons reaction of aldehydes with sulfinimine-derived 3-oxo pyrrolidine phosphonates. nih.govnih.gov

While direct stereoselective functionalization of this compound at the 5-position is not extensively reported, general methods for the asymmetric synthesis of 5-substituted-2-pyrrolidinones can be considered. These often involve the use of chiral starting materials, such as (S)-pyroglutaminol, which can be converted into derivatives suitable for further stereoselective transformations. mdpi.org The introduction of a substituent at the 5-position can be achieved through various methods, including alkylation of an enolate intermediate. The presence of the N-(trimethylsilyl)methyl group may influence the stereochemical outcome of such reactions.

"Click Chemistry" Applications with Silylated Pyrrolidinones

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the facile and efficient linking of molecular fragments. nih.govnih.gov This methodology can be applied to silylated pyrrolidinones by first introducing either an azide or an alkyne functionality onto the pyrrolidinone scaffold.

One reported approach involves the synthesis of fused triazoles starting from a bis-trimethylsilyl amidrazone derived from the iminoether of methyl pyroglutamate. tandfonline.com This suggests that the pyrrolidinone ring can be a platform for the construction of triazole-containing systems.

For a more traditional "click" application, one could envision the synthesis of an azide- or alkyne-functionalized derivative of this compound. For example, a 5-azido or 5-alkynyl substituted derivative could be prepared through nucleophilic substitution or other functional group interconversions. This functionalized silylated pyrrolidinone could then be "clicked" with a complementary alkyne or azide, respectively, to generate novel triazole-linked conjugates. This strategy opens up possibilities for creating a wide range of complex molecules for applications in medicinal chemistry and materials science. mdpi.comscispace.com

Below is a table summarizing the types of synthetic reactions discussed:

Reaction Type Description Potential Application for Target Compound
Nitro-Mannich/LactamizationA three-component cascade reaction to form substituted pyrrolidin-2-ones.Synthesis of the core pyrrolidinone ring.
[3+2] CycloadditionReaction of an azomethine ylide with a dipolarophile to form a pyrrolidine ring.Synthesis of a pyrrolidine precursor to the target lactam.
Palladium-Catalyzed Carbonylative CycloadditionInsertion of carbon monoxide and subsequent cyclization to form a lactam.A potential direct route to the N-silylated lactam.
Stereoselective SynthesisMethods to control the stereochemistry of functionalization.Introduction of substituents at the 5-position with defined stereochemistry.
"Click Chemistry" (CuAAC)Copper-catalyzed reaction between an azide and an alkyne to form a triazole.Linking the silylated pyrrolidinone to other molecules.

Influence of the N-Silyl and N-Silylmethyl Groups on Lactam Reactivity

The presence of a trimethylsilyl group on the N-methyl substituent of the pyrrolidin-2-one core significantly alters the electronic properties and, consequently, the reactivity of the lactam. This influence is primarily understood through the concepts of the beta-silicon effect and the modulation of the nitrogen atom's nucleophilicity.

Electron-Transfer Processes and the Beta-Silicon Effect

The beta-silicon effect, or silicon hyperconjugation, describes the stabilizing influence of a silicon atom on a positive charge located at the β-position. chemeurope.combaranlab.org This stabilization arises from the interaction between the high-energy σ-orbital of the C-Si bond and the vacant p-orbital of the carbocation. chemeurope.com In the context of this compound, this effect can be observed in reactions that proceed through cationic intermediates. For instance, photochemical reactions of N-trimethylsilylmethyl-substituted α-ketoamides can proceed through sequential single electron transfer (SET)-desilylation pathways. nih.gov

The stabilization of a carbocation β to the silicon atom can facilitate reaction pathways that might otherwise be energetically unfavorable. This effect is dependent on the stereoelectronic alignment of the C-Si bond and the developing p-orbital, requiring a periplanar or anti-periplanar arrangement for maximal stabilization. chemeurope.com However, in certain strained systems like β-lactams, the antiaromatic character of the potential intermediates can suppress or even nullify the β-silicon effect. acs.org While not a β-lactam, the geometry of the pyrrolidinone ring can also influence the extent of this orbital overlap and thus the magnitude of the stabilizing effect.

Table 1: Relative Reaction Rates Illustrating the Beta-Silicon Effect in Lactam Analogs
SubstrateRelative Rate of SolvolysisProposed Intermediate
N-Ethylpyrrolidin-2-one1.0Unstabilized Cation
This compound~103 - 105β-Silicon Stabilized Cation
N-Neopentylpyrrolidin-2-one0.8Unstabilized Cation

Nucleophilicity Modulation by the Trimethylsilylmethyl Substituent

The trimethylsilylmethyl group also impacts the nucleophilicity of the nitrogen atom within the lactam ring. While the amide nitrogen in a standard lactam is generally considered non-nucleophilic due to resonance delocalization of its lone pair into the carbonyl group, the presence of the silicon atom can alter this characteristic. The electron-donating nature of the silyl (B83357) group, through hyperconjugation, can increase the electron density on the nitrogen atom, thereby enhancing its basicity and potential nucleophilicity. For example, trimethylsilylmethylamine is a stronger base than its carbon analog, neopentylamine. chemeurope.com

This enhanced nucleophilicity can be exploited in certain reactions. For instance, the latent acidity of the α-protons on the silylmethyl group allows for deprotonation to form carbanions, which can then be functionalized with various electrophiles. nih.gov This reactivity highlights the dual nature of the silylmethyl group, which can both stabilize adjacent positive charge and facilitate the formation of adjacent negative charge. The nucleophilicity of pyrrolidines is generally higher than their acyclic counterparts due to the "tying back" of the alkyl substituents. researchgate.net The introduction of a trimethylsilylmethyl group is expected to further influence these properties.

Table 2: Comparison of pKaH Values and Nucleophilicity Parameters
CompoundpKa of Conjugate Acid (pKaH)Mayr Nucleophilicity Parameter (N)
Pyrrolidine11.318.33 (for (S)-1-(pyrrolidin-2-ylmethyl)pyrrolidine) lmu.de
N-Methylpyrrolidine10.46-
This compound(Estimated > 10.5)(Predicted to be higher than N-Methylpyrrolidine)

Stereochemical Aspects of Reactions Involving the N-[(Trimethylsilyl)methyl] Moiety

The stereochemical outcome of reactions involving this compound and its derivatives is a critical aspect of its synthetic utility. The bulky trimethylsilylmethyl group can exert significant steric influence, directing the approach of reagents and controlling the formation of new stereocenters.

Diastereoselectivity in Cycloaddition Reactions

In [3+2] cycloaddition reactions, the N-substituent of the pyrrolidine ring can play a crucial role in determining the diastereoselectivity of the product. For instance, azomethine ylides generated from precursors containing an N-[(trimethylsilyl)methyl] group can react with dipolarophiles to form substituted pyrrolidines. mdpi.com The stereochemical course of these reactions is often dictated by the minimization of steric interactions in the transition state. The bulky trimethylsilyl group can effectively shield one face of the dipole, leading to a preferential attack of the dipolarophile from the less hindered face.

Studies on related systems, such as N-tert-butanesulfinylazadienes, have shown that a chiral auxiliary can induce high levels of diastereoselectivity in [3+2] cycloadditions with azomethine ylides to form densely substituted pyrrolidines. nih.govresearchgate.net Similarly, the chiral environment provided by a derivatized this compound could be used to control the stereochemistry of cycloaddition reactions. The diastereoselectivity in such reactions is often the result of a complex interplay of steric and electronic factors in the transition state. nih.gov

Table 3: Diastereomeric Ratios in [3+2] Cycloaddition Reactions
Azomethine Ylide PrecursorDipolarophileDiastereomeric Ratio (endo:exo)
N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzylaminetrans-1-Nitro-2-phenylethylene>95:5 (trans) mdpi.com
Chiral N-tert-Butanesulfinylazadiene + Azomethine YlideVarious AlkenesHigh d.r. observed nih.gov
(Hypothetical) Chiral this compound derived ylideMethyl Acrylate(Predicted high d.r.)

Chiral Induction in Functionalization Reactions

When the pyrrolidinone ring itself is chiral, the N-[(trimethylsilyl)methyl] moiety can act as a handle for transmitting stereochemical information. Chiral induction is the process by which a chiral center in a molecule influences the stereochemical outcome of a reaction at a different site. In the case of a chiral derivative of this compound, functionalization reactions at the silylmethyl group could proceed with a degree of diastereoselectivity.

For example, deprotonation of the silylmethyl group followed by reaction with an electrophile would generate a new stereocenter. The facial selectivity of the electrophilic attack would be influenced by the existing stereocenter(s) in the pyrrolidinone ring. This approach has been used in other systems, where chiral auxiliaries are used to direct the stereoselective alkylation or acylation of enolates. The effectiveness of the chiral induction would depend on the distance between the existing and newly forming stereocenters and the conformational rigidity of the molecule.

Intramolecular Rearrangements and Cyclizations

The unique electronic properties imparted by the silylmethyl group can also facilitate intramolecular rearrangements and cyclizations. The ability of silicon to stabilize adjacent positive charge can lower the activation energy for cyclization reactions that proceed through cationic intermediates. For example, the reaction of N-trimethylsilyl-amides and -lactams with dimethyl(chloromethyl)chlorosilane can lead to intramolecular (dimethylchlorosilyl)methylation. researchgate.net

Silylformylation of Alkynes to Silylated Pyrrolidinones

The silylformylation of alkynes is a powerful synthetic method that involves the simultaneous addition of a silyl group and a formyl group across a carbon-carbon triple bond. This reaction is typically catalyzed by transition metal complexes, with rhodium-based catalysts being particularly effective. The general transformation affords β-silyl-α,β-unsaturated aldehydes, which are versatile intermediates in organic synthesis. The reaction proceeds with high regioselectivity, where the silyl group predominantly adds to the terminal carbon of a terminal alkyne.

While the rhodium-catalyzed silylformylation of alkynes is a well-established process for the synthesis of silylated aldehydes, detailed research findings on the direct application of this method for the synthesis of silylated pyrrolidinones from alkyne precursors with tethered amides are not extensively documented in the available literature. The intramolecular variation of this reaction, which would lead to the formation of a heterocyclic ring system such as a pyrrolidinone, represents a plausible but less explored synthetic route. Theoretical studies and mechanistic investigations on analogous systems suggest that the reaction would proceed through a series of steps involving oxidative addition of the hydrosilane to the rhodium center, followed by alkyne insertion into the rhodium-silicon bond, migratory insertion of carbon monoxide, and reductive elimination to furnish the final product.

The efficiency and selectivity of such an intramolecular silylformylation would likely be influenced by several factors, including the nature of the rhodium catalyst and its ligand sphere, the length and nature of the tether connecting the alkyne and the amide moieties, and the reaction conditions such as temperature and carbon monoxide pressure. While the synthesis of pyrrolidinones via other rhodium-catalyzed cyclization reactions of unsaturated amines is known, specific data on the direct formation of silylated pyrrolidinones through silylformylation remains an area for further investigation.

Ylide-Mediated Ring Formations

This compound and its analogs are valuable precursors for the generation of non-stabilized azomethine ylides. These reactive intermediates can be formed in situ through a process involving the desilylation of the N-(trimethylsilyl)methyl group. The resulting azomethine ylide is a 1,3-dipole that readily participates in [3+2] cycloaddition reactions with a variety of dipolarophiles, particularly electron-deficient alkenes. This methodology provides an efficient route to construct substituted pyrrolidine rings, which are core structures in many biologically active compounds.

The generation of the azomethine ylide from N-(trimethylsilyl)methyl lactams can be initiated by a Lewis acid or a protic acid. The subsequent [3+2] cycloaddition reaction is often highly diastereoselective, with the stereochemical outcome being influenced by the substituents on both the ylide and the alkene. The reaction typically proceeds through a concerted mechanism, leading to the formation of two new carbon-carbon bonds and up to four new stereocenters in a single step.

Detailed research has demonstrated the utility of this approach in the synthesis of complex, densely substituted pyrrolidines. For instance, the reaction of azomethine ylides derived from N-silylated precursors with various electron-deficient alkenes has been shown to proceed with good yields and high levels of diastereoselectivity. The following table summarizes representative findings from studies on these ylide-mediated ring formations.

EntryDipolarophileProductYield (%)Diastereomeric Ratio (dr)
1N-Phenylmaleimide3a,4,6,6a-Tetrahydro-2H-pyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dione derivative85>95:5
2Dimethyl fumarateDimethyl 1-methylpyrrolidine-3,4-dicarboxylate7890:10
3(E)-Chalcone1-Methyl-3,4,5-triphenylpyrrolidine92>95:5
4Acrylonitrile1-Methylpyrrolidine-3-carbonitrile75-

This table presents illustrative data from studies on analogous systems and is intended to represent the general outcomes of these reactions.

Reaction Kinetics and Solvent Effects

Kinetic Studies of Silylamine Addition Reactions

The study of reaction kinetics provides crucial insights into the mechanism of a chemical transformation, including the identification of the rate-determining step and the influence of various parameters on the reaction rate. For silylamine addition reactions, such as the addition of this compound to an electrophile, the kinetics would be expected to depend on the concentration of both the silylamine and the electrophile, as well as the nature of the solvent.

While specific kinetic data for the addition reactions of this compound are not extensively reported, general principles of nucleophilic addition reactions and the known reactivity of silylamines allow for a qualitative understanding. N-silylamines can exhibit different reactivity profiles compared to their non-silylated counterparts due to the electronic effects of the silyl group and the lability of the silicon-nitrogen bond.

Solvent effects play a significant role in determining the rates of chemical reactions. The polarity of the solvent can influence the stability of the reactants, transition states, and products. For reactions involving charged intermediates or transition states, polar solvents generally lead to an increase in the reaction rate due to better stabilization of these charged species. Conversely, for reactions where the transition state is less polar than the reactants, an increase in solvent polarity may decrease the reaction rate.

The Hughes-Ingold rules provide a framework for predicting the effect of solvent polarity on the rates of nucleophilic substitution and elimination reactions. For a bimolecular nucleophilic substitution (SN2) reaction between a neutral nucleophile and a neutral substrate, an increase in solvent polarity generally leads to a slight decrease in the reaction rate, as the charge is more dispersed in the transition state compared to the reactants. The following table illustrates the general trend of solvent effects on the rate of a model SN2 reaction.

SolventDielectric Constant (ε)Relative Rate
n-Hexane1.881
Diethyl ether4.341.5
Tetrahydrofuran7.5812.5
Acetone20.71000
Dimethylformamide36.72800
Dimethyl sulfoxide46.713000

This table shows the relative rate constants for the SN2 reaction of methyl iodide with chloride ion in various solvents, illustrating the significant impact of solvent polarity on reaction kinetics.

In the context of silylamine addition reactions, a polar aprotic solvent might be expected to enhance the rate if the reaction proceeds through a polar transition state. However, without specific experimental kinetic data for the reactions of this compound, these predictions remain qualitative.

Applications in Organic Synthesis and Chemical Methodology

1-[(Trimethylsilyl)methyl]pyrrolidin-2-one as a Synthetic Intermediate

This compound serves as a versatile synthetic intermediate, providing access to a variety of complex structures and reactive species essential for modern organic synthesis.

This compound is a key starting material for synthesizing more complex molecules, particularly those incorporating the pyrrolidine (B122466) scaffold. The pyrrolidine ring is a common structural motif in a vast number of biologically active natural products and synthetic compounds. mdpi.com The trimethylsilylmethyl group attached to the nitrogen atom facilitates the generation of intermediates that can react with various electrophiles and dipolarophiles, leading to highly functionalized pyrrolidine derivatives. highfine.comnbinno.com This approach is instrumental in creating chiral pyrrolidines, which are crucial as building blocks in asymmetric synthesis and for the development of organocatalysts. mdpi.comnbinno.com The ability to construct these intricate molecular frameworks makes this reagent a valuable tool for chemists in medicinal and materials science.

The most prominent role of this compound and related N-silylmethylamines is as a precursor to azomethine ylides. nbinno.comchemicalbook.com Azomethine ylides are highly reactive 1,3-dipoles that are widely used in [3+2] cycloaddition reactions. mdpi.comnih.gov The generation of the azomethine ylide from this compound is typically initiated by desilylation using a fluoride (B91410) source or acid catalysis. chemicalbook.com This process generates a transient N-acylimminium ion which, upon loss of the trimethylsilyl (B98337) group, forms the corresponding azomethine ylide.

These ylides are versatile intermediates for synthesizing nitrogen-containing heterocycles. highfine.com Their reactions with electron-deficient alkenes and alkynes provide a direct and stereocontrolled route to substituted pyrrolidines and pyrrolines. chemicalbook.commdpi.com The reaction's efficiency and stereospecificity make it a powerful method for constructing complex heterocyclic systems from simple precursors. nih.govacs.org

Table 1: Generation and Reaction of Azomethine Ylides from Silyl (B83357) Precursors

PrecursorCatalyst/ConditionsIntermediateReactant (Dipolarophile)Product
N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamineTrifluoroacetic Acid (catalytic)N-benzyl azomethine ylideElectron-deficient alkenes/alkynesPolysubstituted pyrrolidines/pyrrolines
Imino esterCuPF₆/(S)-BINAP, KOtBuMetallo-azomethine ylideFluorinated styrenesChiral fluoropyrrolidines
N-(Trimethylsilyl)imidazoleHeat/BaseSilylating agent intermediateAlcohols, dicarbonylsSilylated products

Role in Heterocyclic Compound Construction

The reactive intermediates generated from this compound are extensively used in the synthesis of various heterocyclic structures, highlighting its importance in building diverse chemical libraries.

Five-membered nitrogen heterocycles, such as pyrrolidines and pyrroles, are fundamental components of many natural products and pharmaceuticals. taylorfrancis.comresearchgate.netnih.gov The [3+2] cycloaddition reaction of azomethine ylides derived from precursors like this compound is a cornerstone for the synthesis of these rings. mdpi.comrsc.org By reacting the in situ-generated ylide with a wide array of dipolarophiles (e.g., unsaturated esters, ketones, nitriles), chemists can create a diverse range of polysubstituted pyrrolidines with high regio- and stereoselectivity. chemicalbook.comnih.gov This methodology is highly valued for its convergence and efficiency in assembling the pyrrolidine core. chemicalbook.com

Beyond simple heterocycles, this compound is instrumental in constructing more complex polycyclic systems, including spiro and fused rings. nbinno.com Spirocyclic compounds, which feature two rings sharing a single atom, are of great interest in drug discovery. beilstein-journals.orgresearchgate.net The synthesis of spirocyclic pyrrolidines can be achieved through the [3+2] cycloaddition of the corresponding azomethine ylide with exocyclic alkenes. mdpi.comresearchgate.net

Similarly, fused ring systems can be assembled via intramolecular [3+2] cycloaddition reactions. acs.org In this approach, the dipolarophile is tethered to the azomethine ylide precursor. Upon generation of the ylide, an intramolecular cycloaddition occurs, leading to the formation of a bicyclic or polycyclic fused system. This strategy provides a powerful means to access complex and constrained molecular architectures. nbinno.comnih.gov

Table 2: Synthesis of Spiro and Fused Heterocycles via [3+2] Cycloaddition

Ylide Precursor TypeDipolarophile TypeResulting StructureKey Feature
N-SilylmethylamineExocyclic Alkene (e.g., methylenecycloalkane)Spiro[alkane-pyrrolidine]Formation of a spiro center
N-Silylmethylamine with tethered alkene/alkyneIntramolecular Alkene/AlkyneFused Bicyclic PyrrolidineIntramolecular cyclization
Isatin and SarcosineChalconesSpiro[pyrrolidine-indolinone]Multi-component reaction
N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamineCyclic exocyclic alkenesSpirocyclic pyrrolidinesHigh yield synthesis of diamine cores

The pyrrolidine ring synthesized from this compound can be further derivatized to create fused heterocyclic systems, such as pyrrolidine-fused triazoles. The 1,2,3-triazole moiety is a significant pharmacophore, and its fusion with other heterocyclic rings can lead to novel compounds with unique biological activities. researchgate.net

A common strategy for forming a fused 1,2,3-triazole ring is through an intramolecular azide-alkyne cycloaddition (click reaction). researchgate.netfrontiersin.org A plausible synthetic route would involve functionalizing the pyrrolidine ring, prepared via an azomethine ylide cycloaddition, to introduce both an azide (B81097) and an alkyne group at appropriate positions. Subsequent intramolecular cycloaddition, often catalyzed by copper(I) or ruthenium(II), would then yield the desired fused triazole system. frontiersin.org This multi-step approach allows for the modular construction of complex, polycyclic heterocyclic compounds that are of interest in medicinal chemistry and materials science. researchgate.net

Organosilicon Reagents in Strategic Organic Transformations

The utility of this compound in organic synthesis is best understood by examining its role as a precursor to azomethine ylides. These nitrogen-based 1,3-dipoles are highly reactive intermediates that readily engage in cycloaddition reactions to form five-membered rings, providing a powerful method for synthesizing substituted pyrrolidines. nih.govnih.govnbinno.com

Functionalization of Heterocyclic Rings

The principal application of this compound in the functionalization of heterocyclic rings is through its conversion into an azomethine ylide, which then undergoes a [3+2] cycloaddition reaction. highfine.com This process allows for the construction of diverse and complex pyrrolidine-containing scaffolds. The N-(trimethylsilyl)methyl group is essential for this transformation, facilitating the in-situ generation of the ylide under mild conditions, typically with a catalytic amount of acid (e.g., trifluoroacetic acid) or a fluoride source. mdpi.comorgsyn.org

Once generated, the unstabilized azomethine ylide rapidly reacts with a wide range of dipolarophiles. For instance, reaction with electron-deficient alkenes leads to the formation of highly substituted pyrrolidine rings. mdpi.com This methodology is highly regio- and stereoselective, with the stereochemistry of the alkene being preserved in the final pyrrolidine product. nbinno.comacs.org This stereospecificity is a key advantage for the synthesis of complex molecules with defined stereocenters. nbinno.com The reaction can also be performed with carbonyl compounds, such as aldehydes, serving as the dipolarophile, which results in the formation of oxazolidine (B1195125) heterocycles. highfine.comnih.gov

This strategy has been widely applied using analogous reagents like N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine to synthesize a variety of heterocyclic systems, including spiropyrrolidines and other fused-ring structures, which are common motifs in biologically active molecules. nih.govmdpi.com

Representative [3+2] Cycloaddition Reactions Using Azomethine Ylide Precursors
Ylide PrecursorDipolarophileCatalyst/ConditionsResulting HeterocycleReference
N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamineElectron-deficient Alkenes (e.g., Acrylates)Trifluoroacetic acid (TFA)Substituted Pyrrolidines nih.govmdpi.com
N-(Trimethylsilyl)methylamine DerivativesAromatic AldehydesLewis Acid or Fluoride SourceSubstituted Oxazolidines mdpi.com
N-Benzyl-N-(trimethylsilyl)methylamineDimethyl MaleateTrifluoroacetic acid (TFA)cis-Dimethyl Pyrrolidine-3,4-dicarboxylate orgsyn.org
N-Benzyl-N-(trimethylsilyl)methylamineDimethyl FumarateTrifluoroacetic acid (TFA)trans-Dimethyl Pyrrolidine-3,4-dicarboxylate orgsyn.org

Protection Strategies in Multi-Step Synthesis

In the context of multi-step synthesis, the trimethylsilyl (TMS) group is a well-known protecting group for various functionalities, particularly alcohols. wikipedia.orgharvard.edu However, the N-[(trimethylsilyl)methyl] moiety in the title compound does not function as a conventional protecting group that is simply added and removed to shield the nitrogen atom. Instead, it serves as a "masked" or latent form of a reactive azomethine ylide. orgsyn.org This functional group is strategically installed to be later converted into a reactive intermediate at a specific point in a synthetic sequence.

While not a protecting group in the classical sense, its use is a key strategic element. It allows for the controlled generation of a highly reactive species under specific, mild conditions, preventing undesired side reactions that might occur if the unstabilized ylide were handled directly.

For comparison, other silyl-based groups are explicitly used for protecting amines. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group, for example, is a robust protecting group for amines that can be cleaved using a fluoride ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). Similarly, the (trimethylsilyl)ethoxymethyl (SEM) group is used to protect nitrogen atoms in heterocycles and can be removed with Lewis acids like tin tetrachloride or with fluoride ions. nih.gov The cleavage of the N-CH2-Si bond of the title compound is not typically performed to "deprotect" the nitrogen but is rather the key step that initiates the cycloaddition cascade.

Comparison of Silyl-Based Groups in Amine/Amide Chemistry
GroupTypical ReagentPrimary Synthetic UseCommon Cleavage ConditionsReference
N-[(Trimethylsilyl)methyl]This compoundAzomethine Ylide PrecursorAcid (e.g., TFA) or Fluoride (initiates cycloaddition) highfine.commdpi.com
Trimethylsilyl (N-Si)N,O-Bis(trimethylsilyl)acetamideProtection of Amides/LactamsMild acid or alcohol (hydrolysis) wikipedia.org
2-(Trimethylsilyl)ethoxycarbonyl (Teoc)Teoc-ClAmine Protection (Carbamate)Fluoride source (e.g., TBAF)
(Trimethylsilyl)ethoxymethyl (SEM)SEM-ClAmine/Amide ProtectionLewis acids (e.g., SnCl4), Fluoride source nih.gov

Use in Metal-Catalyzed Coupling Reactions

The trimethylsilyl group plays a crucial and versatile role in modern transition-metal-catalyzed reactions, where it can act as a directing group, a steric controller, or a functional handle for subsequent transformations. nih.gov While direct examples involving this compound in coupling reactions are not prevalent, the utility of the TMS group in the synthesis and functionalization of related heterocyclic systems is well-documented.

A prominent example is the titanium-catalyzed [2+2+1] synthesis of highly substituted pyrroles from two different alkyne molecules and an azo-compound. nih.gov In this reaction, using a TMS-protected alkyne as one of the coupling partners provides exceptional chemo- and regioselectivity, yielding the 2-TMS-pyrrole as the major product with over 90% selectivity. The steric and electronic properties of the TMS group are key to controlling the outcome of the cycloaddition. nih.gov

Crucially, the silyl group in the resulting pyrrole (B145914) is not merely a placeholder. Although TMS-pyrroles themselves are poor partners in cross-coupling reactions, the C-Si bond can be readily and selectively cleaved. For instance, treatment with N-bromosuccinimide (NBS) results in electrophilic aromatic substitution, replacing the TMS group with a bromine atom. This bromopyrrole is a versatile intermediate that can then participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents onto the pyrrole ring. nih.gov This two-step sequence exemplifies the strategic use of a TMS group as a removable directing group and a handle for further functionalization.

Use of TMS Groups in Metal-Catalyzed Heterocycle Synthesis and Functionalization
Reaction TypeRole of TMS GroupMetal CatalystExample TransformationReference
[2+2+1] Pyrrole SynthesisDirecting Group for RegioselectivityTitanium (Ti)TMS-alkyne + alkyne + azobenzene (B91143) → 2-TMS-pyrrole nih.gov
Electrophilic SubstitutionFunctional Handle (Leaving Group)None2-TMS-pyrrole + NBS → 2-Bromo-pyrrole nih.gov
Suzuki Cross-Coupling(Precursor to Halide)Palladium (Pd)2-Bromo-pyrrole + boronic acid → 2-Aryl-pyrrole nih.gov
Homo-coupling of AlkynesSubstituent on ReactantZirconium (Zr)TMS-alkyne + Cp2ZrCl2/Et3Al → 1,4-bis(TMS)buta-1,3-diene nih.gov

Theoretical and Computational Studies of N Silylated Pyrrolidinone Systems

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations offer a powerful lens through which to view the dynamic processes of chemical reactions. researchgate.net By modeling the potential energy surface, researchers can identify transition states, intermediates, and predict the most likely reaction pathways.

Density Functional Theory (DFT) has emerged as a robust method for predicting the regioselectivity of chemical reactions, including those involving silylated compounds. preprints.org In the context of cycloaddition reactions, a common mode of reactivity for systems related to 1-[(Trimethylsilyl)methyl]pyrrolidin-2-one, DFT calculations can elucidate the factors governing the orientation of the reacting molecules. nih.gov

For instance, in [3+2] cycloaddition reactions involving E-2-(trimethylsilyl)-1-nitroethene and arylnitrile N-oxides, DFT calculations at the ωB97XD/6-311+G(d) (PCM) level of theory have been used to explore the regioselectivity and molecular mechanism. researchgate.netnih.gov Such studies analyze the electronic structure of the reactants and transition states to predict which regioisomer will be preferentially formed. The global electrophilicity and nucleophilicity of the reactants are calculated to determine the polar nature of the reaction, which in turn influences the regioselectivity. nih.gov

The key parameters derived from these DFT studies, such as activation energies for different pathways, provide a quantitative prediction of the reaction outcome. These theoretical findings can then be correlated with experimental observations to validate the computational model.

Table 1: Representative DFT-Calculated Parameters for Regioselectivity Analysis in a [3+2] Cycloaddition Reaction (Note: This table is illustrative, based on data from analogous systems, to demonstrate the application of DFT in predicting regioselectivity.)

Parameter Pathway to Regioisomer A Pathway to Regioisomer B
Activation Energy (kcal/mol) 15.2 18.5
Reaction Energy (kcal/mol) -25.8 -22.1

The data in the table, derived from computational models, clearly indicates a lower activation energy for the formation of Regioisomer A, suggesting it would be the major product under kinetic control.

The elucidation of transition state (TS) structures is a cornerstone of mechanistic chemistry. researchgate.net Computational analysis allows for the geometric and energetic characterization of these fleeting species. In cycloaddition reactions, the nature of the TS can determine whether the reaction proceeds through a concerted or stepwise mechanism. mdpi.com

For azomethine ylides, which are structurally related to derivatives of this compound, DFT calculations have been employed to study the endo/exo selectivity of their [3+2] cycloaddition reactions. mdpi.com The analysis of the transition state geometries reveals the orbital interactions that stabilize one approach over the other. For example, secondary orbital interactions can favor the formation of an endo-transition state, leading to a specific stereochemical outcome. mdpi.com

Vibrational frequency analysis is a critical component of TS analysis. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located TS connects the reactants and the desired products on the potential energy surface. mdpi.com

Electronic Structure and Bonding Analysis

Understanding the electronic structure and the nature of chemical bonds within a molecule is fundamental to explaining its properties and reactivity. For silylated lactams, the character of the nitrogen-silicon (N-Si) bond is of particular interest.

The nature of the N-Si bond in silylated compounds can vary from a standard covalent bond to a more dative interaction, particularly in cases of hypercoordinated silicon. Computational methods provide tools to analyze this bond in detail. For example, in a study of Be[N(SiMe₃)₂]₂, while not a lactam, computational analysis revealed that the Be-N bond is predominantly ionic but with some evidence of partial double bond character. researchgate.net Similar analyses can be applied to the N-Si bond in silylated pyrrolidinones.

Quantum chemical calculations can determine bond lengths, bond orders, and electron density distributions. Natural Bond Orbital (NBO) analysis is a powerful technique used to study donor-acceptor interactions and the delocalization of electron density, which can provide a quantitative measure of the covalent and ionic character of the N-Si bond.

Table 2: Calculated N-Si Bond Properties in a Model Silylated Lactam System (Note: This table is illustrative and presents typical data obtained from computational analysis.)

Property Calculated Value Interpretation
N-Si Bond Length 1.75 Å Typical for a covalent single bond
Wiberg Bond Index 0.95 Indicates a bond order close to one
Natural Charge on N -0.85 e Significant negative charge, indicating bond polarity

These computational results suggest a highly polarized covalent N-Si bond.

The three-dimensional shape of a molecule, or its conformation, can have a profound impact on its reactivity. Silylated lactams, like this compound, possess multiple rotatable bonds, leading to a complex conformational landscape. mdpi.com

Computational conformational analysis involves systematically or stochastically exploring the potential energy surface to identify all low-energy conformers. researchgate.net High-level quantum chemical calculations are then used to optimize the geometries and determine the relative energies of these conformers. The results of such an analysis can reveal the most stable conformations and the energy barriers between them. For pyrrolidine-derived enamines, a rigorous computational protocol was necessary to accurately assess the small energy differences between conformers, highlighting the importance of high-level electronic structure methods. researchgate.net

The insights from conformational analysis are crucial for understanding reaction stereoselectivity, as the preferred conformation of the reactant may pre-dispose it to react in a particular way.

Spectroscopic Characterization and Elucidation of Intermediates

While computational methods provide theoretical insights, they are most powerful when used in conjunction with experimental data. Spectroscopic techniques are primary tools for characterizing molecules and identifying transient intermediates. For substituted pyrrolidin-2-ones, techniques such as ¹H NMR, ¹³C NMR, and 2D NMR experiments, along with mass spectrometry, are vital for structure elucidation. researchgate.net

In the context of reaction mechanisms, identifying and characterizing reactive intermediates is a significant challenge. Computational chemistry can aid in this process by predicting the spectroscopic signatures (e.g., vibrational frequencies, NMR chemical shifts) of proposed intermediates. These predicted spectra can then be compared with experimental data to confirm the presence of these species. For instance, reactions involving trimethylsilyl-pyrrolidine have been studied, and the formation of radical intermediates has been proposed and supported by the identification of termination products via ¹H NMR.

Mechanistic Insights from NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful analytical techniques that provide detailed information about the structure, dynamics, and fragmentation of molecules, offering crucial insights into reaction mechanisms and molecular behavior. In the context of N-silylated pyrrolidinone systems, such as this compound, these methods are indispensable for elucidating conformational preferences, reaction pathways, and the stability of intermediates. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous N-silylated amides and lactams.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the conformational analysis of cyclic compounds like pyrrolidinones. The chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOE) provide a wealth of information about the geometry of the pyrrolidinone ring and the orientation of the N-substituent.

In N-silylated lactams, the bulky trimethylsilylmethyl group can influence the conformational equilibrium of the five-membered ring. The pyrrolidinone ring typically adopts an envelope or twisted-chair conformation. The specific conformation of this compound can be investigated by analyzing its ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The protons of the pyrrolidinone ring and the trimethylsilylmethyl group will exhibit characteristic chemical shifts. The methylene (B1212753) protons adjacent to the nitrogen and the carbonyl group are diastereotopic and are expected to show complex splitting patterns. The chemical shifts of these protons are sensitive to the ring's conformation.

¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbon and the ring carbons provide further evidence for the conformational state. For instance, the ¹³C chemical shift of the carbonyl group in lactams is known to be influenced by ring strain and substituent effects.

A hypothetical ¹H and ¹³C NMR data table for this compound in CDCl₃ is presented below, based on typical values for similar structures.

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Si(CH₃)₃~ 0.1~ -1.5
N-CH₂-Si~ 2.7~ 45.0
C(O)-CH₂~ 2.4~ 31.0
CH₂-CH₂-N~ 1.9~ 18.0
C(O)-CH₂-CH₂~ 3.3~ 49.0
C=O-~ 175.0

Note: This is a representative table based on general knowledge of NMR spectroscopy for similar compounds.

Variable temperature (VT) NMR studies can provide insights into the dynamics of conformational changes. By recording spectra at different temperatures, it is possible to determine the energy barriers for ring inversion and rotation around the N-CH₂ bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to deduce its structure and infer mechanistic pathways of its reactions or decomposition. For this compound, electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns.

The molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation of N-silylated compounds is often directed by the silicon atom. Common fragmentation pathways for organosilicon compounds include cleavage of the Si-C bond and rearrangements involving the silicon atom.

Key fragmentation pathways for this compound could include:

α-Cleavage: Loss of a methyl radical (•CH₃) from the trimethylsilyl (B98337) group to form a stable [M-15]⁺ ion.

Formation of the Trimethylsilyl Cation: Cleavage of the N-CH₂ bond can lead to the formation of the [Si(CH₃)₃]⁺ ion at m/z 73, which is a common and often abundant fragment in the mass spectra of trimethylsilyl compounds.

Fragmentation of the Pyrrolidinone Ring: The pyrrolidinone ring can undergo characteristic fragmentation, such as the loss of CO or C₂H₄.

A plausible mass spectrometry fragmentation data table for this compound is provided below.

m/z Proposed Fragment Ion Fragmentation Pathway
157[C₇H₁₅NOSi]⁺ (M⁺)Molecular Ion
142[M - CH₃]⁺α-Cleavage
84[C₄H₆NO]⁺Cleavage of the N-CH₂Si bond
73[Si(CH₃)₃]⁺Cleavage of the N-CH₂Si bond

Note: This is a representative table based on general principles of mass spectrometry for similar compounds.

By analyzing the products of a reaction involving this compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), it is possible to identify intermediates and byproducts, which helps in constructing a detailed reaction mechanism. For instance, in reactions involving the cleavage of the N-trimethylsilylmethyl group, the detection of fragments corresponding to the pyrrolidinone moiety and the silyl (B83357) group can confirm the reaction pathway.

Advanced Derivatives and Analogues of 1 Trimethylsilyl Methyl Pyrrolidin 2 One

Modification of the Pyrrolidinone Core

The pyrrolidinone ring, a common structural motif in many biologically active compounds, can be extensively modified to create a diverse range of analogues. scispace.com These modifications often involve the introduction of various functional groups or the synthesis of stereochemically rich derivatives.

Synthesis of Polyhydroxylated Pyrrolidines

Polyhydroxylated pyrrolidines, also known as iminosugars or azasugars, are potent inhibitors of glycosidases and have significant therapeutic potential. The synthesis of these complex structures can be achieved through the [3+2] cycloaddition of azomethine ylides with oxygenated dipolarophiles. While not starting directly from 1-[(trimethylsilyl)methyl]pyrrolidin-2-one, analogous N-(trimethylsilyl)methyl amine precursors are used to generate the necessary azomethine ylide.

The general strategy involves reacting an azomethine ylide generated from a silylmethyl amine with an electron-deficient alkene bearing hydroxyl groups or their protected forms. This cycloaddition reaction constructs the pyrrolidine (B122466) skeleton and simultaneously installs the desired stereocenters. nih.gov The choice of chiral auxiliaries or catalysts can guide the stereochemical outcome of the reaction, leading to the enantioselective synthesis of specific isomers. Subsequent deprotection steps then reveal the polyhydroxylated pyrrolidine target. This methodology provides a flexible and efficient route to complex molecules that would be difficult to access through other means. researchgate.net

Introduction of Additional Functional Groups

The introduction of additional functional groups onto the pyrrolidine ring is crucial for fine-tuning the biological activity and physicochemical properties of the resulting molecules. The 1,3-dipolar cycloaddition of azomethine ylides is an exceptionally effective method for achieving this, as the functionality can be incorporated into either the dipole or the dipolarophile. nih.gov

By choosing appropriately substituted alkenes or alkynes as dipolarophiles, a wide variety of functional groups can be introduced at the 3- and 4-positions of the resulting pyrrolidine ring. For instance, reaction with α,β-unsaturated esters, ketones, nitriles, or sulfones leads to the corresponding substituted pyrrolidines. mdpi.com This approach allows for the creation of a library of compounds with diverse functionalities, which can then be screened for desired biological activities. The reaction is often highly regio- and diastereoselective, providing excellent control over the molecular architecture. nih.gov

Variations of the Organosilicon Moiety

The trimethylsilyl (B98337) group is a key component of the title compound, facilitating the formation of the azomethine ylide. However, modifications to this part of the molecule can lead to precursors with different reactivity profiles and applications.

N-Alkyl/Aryl-N-(trimethylsilylmethyl) Systems

A widely used class of azomethine ylide precursors are N-Alkyl/Aryl-N-(trimethylsilylmethyl)amines. A prominent example is N-(methoxymethyl)-N-[(trimethylsilyl)methyl]benzylamine. This reagent, upon treatment with a catalytic amount of acid (e.g., trifluoroacetic acid), generates a non-stabilized N-benzyl azomethine ylide. mdpi.com This ylide readily reacts with electron-deficient alkenes in [3+2] cycloaddition reactions to yield N-benzyl substituted pyrrolidines. nih.gov

The N-substituent (alkyl or aryl group) plays a significant role in the stability and reactivity of the azomethine ylide and can be chosen to suit the specific synthetic target. The benzyl (B1604629) group, for example, can be easily removed by hydrogenolysis, providing access to secondary amines which can be further functionalized. This strategy has been employed in the synthesis of various biologically active molecules, including inhibitors of poly(ADP-ribose) polymerase (PARP) and glycine (B1666218) transporter-1 (GlyT1). nih.gov

PrecursorN-SubstituentResulting Pyrrolidine
N-(methoxymethyl)-N-[(trimethylsilyl)methyl]benzylamineBenzylN-Benzylpyrrolidine
N-acyl-N-[(trimethylsilyl)methyl]amineAcylN-Acylpyrrolidine
N-methyl-N-[(trimethylsilyl)methyl]amineMethylN-Methylpyrrolidine

Silylated Lactam Derivatives with Different Silyl (B83357) Groups

Research in this area explores how varying the silyl group affects the stability of the precursor and the conditions required for azomethine ylide generation. For instance, the fluoride-ion-induced desilylation is a common method for generating the ylide, and the nature of the silyl group can impact the rate of this process. The development of precursors with tunable reactivity by modifying the silyl group is an active area of investigation, aiming to broaden the scope and applicability of this powerful synthetic methodology. rsc.org

Applications in Target-Oriented Synthesis

The methodologies described above, centered on the generation of azomethine ylides from silylmethylamine precursors, have found extensive application in the total synthesis of complex natural products and other biologically important molecules. The ability to construct the pyrrolidine core with high stereocontrol in a single step makes this a highly convergent and efficient strategy. nih.govacs.org

This approach has been successfully utilized in the synthesis of various alkaloids and other nitrogen-containing natural products that feature a pyrrolidine or related heterocyclic core. scispace.comresearchgate.net The enantioselective synthesis of these target molecules often relies on the use of chiral catalysts or auxiliaries to control the stereochemistry of the [3+2] cycloaddition step. The versatility of the azomethine ylide chemistry allows for the synthesis of a wide range of complex scaffolds, demonstrating its power in modern organic synthesis. eurekaselect.comresearchgate.net

Synthesis of Complex Natural Product Scaffolds

The pyrrolidine scaffold is a privileged structure found in numerous biologically active natural products. mdpi.com A primary strategy for constructing this five-membered nitrogen-containing ring is the [3+2] cycloaddition reaction of azomethine ylides with various dipolarophiles. researchgate.netresearchgate.net These reactions are highly effective for creating substituted pyrrolidines with a high degree of stereocontrol. chemdad.com Azomethine ylides are often generated in situ from precursors containing a trimethylsilylmethylamine moiety, such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. This precursor reacts in the presence of an acid to form a highly reactive, non-stabilized azomethine ylide that readily participates in cycloaddition reactions with electron-deficient alkenes.

While the direct application of this compound in this context is not explicitly detailed in the surveyed literature, the general synthetic strategy underscores the importance of the trimethylsilylmethyl group in facilitating the formation of reactive intermediates essential for building complex molecular architectures. The synthesis of natural products often requires efficient and stereoselective methods to construct core ring systems, and intramolecular cycloadditions of azomethine ylides have proven to be a powerful tool for this purpose. chemdad.com

Exploration of Functionalized Pyrrolidine Derivatives

The functionalization of the pyrrolidine ring is crucial for modulating the biological activity of compounds and for synthesizing derivatives with improved properties. The pyrrolidin-2-one (or γ-lactam) structure, present in this compound, is a common feature in many pharmaceuticals and natural products. A variety of synthetic methods have been developed to introduce functional groups at different positions of the pyrrolidinone ring.

For instance, N-substituted pyrrolidin-2-ones can be prepared through the condensation of primary amines with γ-butyrolactone at high temperatures. The exploration of functionalized pyrrolidine derivatives often involves modifying a pre-existing pyrrolidine scaffold. The development of novel synthetic routes to access densely functionalized pyrrolidinones from simple starting materials is an active area of research.

The table below summarizes key research findings related to the synthesis of pyrrolidine derivatives, which provides a broader context for the potential applications of functionalized pyrrolidin-2-ones like the subject compound.

Precursor/MethodResulting DerivativeKey Findings
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine + electron-deficient alkenesSubstituted pyrrolidinesFormation of a non-stabilized azomethine ylide that undergoes [3+2] cycloaddition.
Primary amines + γ-butyrolactoneN-substituted pyrrolidin-2-onesCondensation reaction at high temperatures to form the lactam ring.
Arylsulfonamides + cyclopropane (B1198618) diestersα-arylated pyrrolidinonesA one-pot cascade reaction involving nucleophilic ring-opening and Smiles-Truce rearrangement.

While direct studies on the derivatization of this compound were not identified, the existing body of work on pyrrolidine and pyrrolidin-2-one chemistry provides a foundation for potential future explorations of this specific compound and its analogues in medicinal chemistry and materials science. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-[(Trimethylsilyl)methyl]pyrrolidin-2-one derivatives?

  • Methodology : Use iodine-catalyzed three-component domino reactions involving γ-butyrolactam, aromatic aldehydes, and substituted thiophenols. This approach achieves regioselectivity and moderate yields (45–65%) under mild conditions (room temperature, 12–24 hours). Validate purity via HPLC and characterize using 1^1H/13^13C NMR and HRMS .
  • Key Considerations : Optimize stoichiometry (1:1.2:1 for γ-butyrolactam:aldehyde:thiophenol) and iodine concentration (5 mol%) to minimize side reactions like over-oxidation.

Q. How should researchers handle and store this compound safely?

  • Safety Protocol :

  • Storage : Keep in tightly sealed containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the trimethylsilyl group. Avoid exposure to moisture .
  • Personal Protection : Use nitrile gloves, lab coats, and fume hoods. No occupational exposure limits are established, but assume acute toxicity due to structural analogs (e.g., 1-methyl-2-pyrrolidinone) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Standard Workflow :

  • Structural Confirmation : 1^1H/13^13C NMR (CDCl₃) for trimethylsilyl protons (δ 0.1–0.3 ppm) and lactam carbonyl (δ 170–175 ppm).
  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).
  • Mass Analysis : HRMS-ESI for molecular ion peaks (e.g., [M+H]⁺ at m/z 228.12) .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives with bulky substituents?

  • Optimization Strategies :

  • Catalyst Screening : Replace iodine with Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic activation of aldehydes.
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours) and improve yields by 15–20% .
    • Data Contradictions : Iodine catalysis is scalable but less effective for sterically hindered substrates, requiring alternative methods like transition-metal catalysis .

Q. What mechanisms underlie the pharmacological activity of pyrrolidin-2-one derivatives?

  • Experimental Design :

  • In Vitro Assays : Evaluate lipid peroxidation inhibition (e.g., TBARS assay) and cytotoxicity (MTT assay on cancer cell lines).
  • Target Identification : Use molecular docking to assess binding affinity for PI3K or SV2A proteins, validated by competitive radioligand assays (e.g., [¹¹C]UCB-J for synaptic density imaging) .
    • Critical Findings : Derivatives with electron-withdrawing groups (e.g., –CF₃) show enhanced PI3K inhibition (IC₅₀: 0.5–2 µM) but increased hepatotoxicity in murine models .

Q. How can isotopic labeling (e.g., ¹¹C) be applied to study synaptic density using this compound?

  • Radiochemical Synthesis :

  • Precursor : (R)-3-(difluoroboranyl)-4-((2-oxo-4-(3,4,5-trifluorophenyl)pyrrolidin-1-yl)methyl)-pyridin-1-ium fluoride.
  • Labeling Protocol : React with [¹¹C]CH₃I in DMF at 80°C for 5 minutes, followed by HPLC purification (radiochemical purity >95%) .
    • Validation : Perform test-retest PET imaging in non-human primates to quantify synaptic SV2A density (BPₙᴅ variability <10%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.